molecular formula C21H26ClN5O2 B11283370 6-(4-Chlorophenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

6-(4-Chlorophenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11283370
M. Wt: 415.9 g/mol
InChI Key: ACDHOWMQAWHTGN-UHFFFAOYSA-N
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Description

This compound belongs to the purinoimidazoledione class, characterized by a fused bicyclic core with substituents influencing its physicochemical and biological properties. Key structural features include:

  • Heptyl chain: A long alkyl chain that may improve membrane permeability.
  • Methyl group at position 4: Reduces steric hindrance compared to bulkier substituents.

Properties

Molecular Formula

C21H26ClN5O2

Molecular Weight

415.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H26ClN5O2/c1-3-4-5-6-7-12-27-19(28)17-18(24(2)21(27)29)23-20-25(13-14-26(17)20)16-10-8-15(22)9-11-16/h8-11H,3-7,12-14H2,1-2H3

InChI Key

ACDHOWMQAWHTGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final cyclization step forms the imidazo[1,2-g]purine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance reaction efficiency and reduce production time . Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

8-(4-chlorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Purinoimidazoledione Derivatives

Compound Name Substituents (Positions) Key Modifications vs. Target Compound Reference
6-(4-Chlorophenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (Target) 4-ClPh (6), heptyl (2), Me (4), dihydro (7,8) Reference compound
ZINC170624334 (7-(4-bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione) 4-BrPh (7), 2-hydroxyethyl (6) Bromine substitution; hydroxyethyl vs. heptyl chain
7-(4-Bromophenyl)-2,4-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione 4-BrPh (7), 4-MePh (6), Me (2,4) Bromine and methylphenyl substitution; no dihydro
6-(3,4-Dimethoxyphenyl)-7-(3-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione 3,4-(MeO)₂Ph (6), 3-MeOPh (7), Me (2,4) Methoxy groups enhance polarity; no dihydro
6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-oxidanylidenepropyl)purino[7,8-a]imidazole-1,3-dione 2-ClPh (6), oxidanylidenepropyl (2), Me (4,7) Chlorine at ortho position; ketone-containing chain

Key Observations :

  • Halogen Substitution : The target compound’s 4-chlorophenyl group is replaced with bromine (ZINC170624334) or ortho-chlorine (), altering electronic properties and steric effects .
  • Alkyl Chain Variations : The heptyl chain in the target compound is replaced with shorter polar chains (e.g., hydroxyethyl in ZINC170624334), impacting solubility and membrane penetration .

Physicochemical and Bioactive Properties

Table 2: Comparative Physicochemical Data*

Compound Molecular Weight logP (Predicted) Water Solubility (mg/mL) Bioactivity (If Reported)
Target Compound ~450 5.2 <0.1 Not reported
ZINC170624334 ~420 4.8 0.3 PARP1 binding (shape similarity: 0.716)
7-(4-Bromophenyl)-2,4-dimethyl-6-(4-MePh) ~435 5.5 <0.1 Unknown
6-(3,4-Dimethoxyphenyl)-7-(3-MeOPh) ~470 3.9 1.2 Enhanced solubility due to polar groups

*Predicted values based on substituent contributions.

Key Findings :

  • Lipophilicity : The target compound’s logP (5.2) is higher than methoxy-substituted analogs (logP ~3.9), aligning with its long heptyl chain and chlorophenyl group .

Biological Activity

6-(4-Chlorophenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the purine family. Its unique structure, characterized by a fused imidazole and purine ring system along with various substituents, suggests potential biological activity that warrants investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C21H26ClN5O2
Canonical SMILES CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C
InChI InChI=1S/C21H26ClN5O2/c1-3-4-5-6-7-12-27-19(28)17-18(24(2)21(27)29)23...

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related purine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:
A study conducted on breast cancer cell lines demonstrated that derivatives of this compound inhibited tumor growth by targeting specific signaling pathways involved in cell survival and proliferation. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Mechanism:
The anti-inflammatory effects are believed to result from the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

3. Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against retroviruses like HIV.

Research Findings:
In vitro assays have indicated that the compound can inhibit viral replication by interfering with the viral life cycle at multiple stages. Further research is needed to elucidate its exact antiviral mechanisms.

Pharmacological Profile

Activity Effect Reference
AnticancerInhibits proliferation in cancer cells
Anti-inflammatoryReduces cytokine production
AntiviralInhibits HIV replication

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